What is the chemical structure of Bazedoxifene-d4 N-Oxide?
What is the chemical structure of Bazedoxifene-d4 N-Oxide?
An In-Depth Technical Guide to the Chemical Structure and Application of Bazedoxifene-d4 N-Oxide
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of Bazedoxifene-d4 N-Oxide, a critical analytical standard used in pharmaceutical research and development. We will dissect its chemical structure, elucidate the rationale behind its specific isotopic labeling and oxidation, and detail its primary application as an internal standard in bioanalytical assays. This document is intended for researchers, analytical chemists, and drug metabolism scientists who require a deep understanding of this complex molecule for quantitative analysis of Bazedoxifene and its metabolites.
Introduction to Bazedoxifene and its Metabolites
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen agonist or antagonist effects.[1][2] It is used in combination with conjugated estrogens for the management of postmenopausal osteoporosis and to treat moderate to severe vasomotor symptoms associated with menopause.[3] The metabolic fate of a drug is a cornerstone of its pharmacokinetic profile, influencing both efficacy and safety. Bazedoxifene N-Oxide is a known metabolite of Bazedoxifene.[4] Accurate quantification of such metabolites in biological matrices (e.g., plasma, urine) is essential during drug development. This necessitates the use of highly specific and reliable analytical reagents.
Bazedoxifene-d4 N-Oxide has been synthesized to serve as an ideal internal standard for the quantitative analysis of the Bazedoxifene N-Oxide metabolite, particularly in studies employing liquid chromatography-mass spectrometry (LC-MS).[5][6][7] Its structure is designed to mimic the analyte of interest perfectly while being mass-distinguishable, which is the gold standard for bioanalytical quantification.
Chemical Identity and Structural Elucidation
The precise structure of Bazedoxifene-d4 N-Oxide is key to its function. The nomenclature itself reveals the specific chemical modifications made to the parent Bazedoxifene molecule.
Core Chemical Information
| Property | Value | Source(s) |
| Chemical Name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)(ethoxy-d4)]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | [4] |
| IUPAC Name | 2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | [8] |
| CAS Number | 1794810-68-6 | [4][8][9] |
| Molecular Formula | C₃₀H₃₀D₄N₂O₄ | [4][8] |
| Molecular Weight | 490.64 g/mol | [8] |
Structural Breakdown
The structure of Bazedoxifene-d4 N-Oxide can be understood by identifying the three key modifications to the parent drug, Bazedoxifene:
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The Indole Core: The molecule is built on a 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol core, which is characteristic of Bazedoxifene.
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N-Oxidation: The nitrogen atom of the hexahydro-1H-azepine ring (also known as an azepane ring) is oxidized. This forms the N-Oxide, a common metabolic transformation. The corresponding non-deuterated metabolite is Bazedoxifene N-Oxide (CAS: 1174289-22-5).[8][10][11]
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Deuterium Labeling (-d4): Four hydrogen atoms on the ethoxy bridge connecting the phenyl ring to the azepane group are replaced with deuterium atoms. Specifically, the labeling is at the 1,1,2,2-positions of the ethoxy group.[1][8]
The diagram below illustrates the relationship between the parent drug and its labeled metabolite.
Caption: Relationship between Bazedoxifene and its labeled N-Oxide metabolite.
Rationale for Deuterium Labeling and Use as an Internal Standard
The choice to synthesize Bazedoxifene with four deuterium atoms on the ethoxy bridge and an N-oxide on the azepane ring is a deliberate and strategic decision rooted in the principles of high-precision bioanalysis.
Why Use a Deuterated Internal Standard?
In LC-MS/MS bioanalysis, an internal standard (IS) is added at a known concentration to every sample to correct for variability during the analytical process.[6] An ideal IS should behave identically to the analyte during sample extraction, chromatography, and ionization in the mass spectrometer.[6]
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Co-elution: Stable isotope-labeled (SIL) standards, like Bazedoxifene-d4 N-Oxide, are chemically almost identical to the analyte (Bazedoxifene N-Oxide). This ensures they elute from the chromatography column at the same time (co-elution).
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Correction for Matrix Effects: Biological samples contain complex matrices that can interfere with the ionization of the analyte, either suppressing or enhancing the signal. Because a SIL-IS co-elutes with the analyte, it experiences the exact same matrix effects.[7] By calculating the ratio of the analyte peak area to the IS peak area, these effects are normalized, leading to highly accurate and precise quantification.[12]
Strategic Placement of Deuterium Labels
The placement of the four deuterium atoms on the ethoxy bridge is critical. This position is chosen because it is metabolically stable and unlikely to undergo exchange with hydrogen atoms during sample processing or analysis. A mass increase of +4 Da is sufficient to differentiate the signal of the internal standard from the natural isotopic distribution of the analyte in the mass spectrometer, preventing cross-signal interference.[6]
Experimental Protocol: Application in a Bioanalytical Workflow
Bazedoxifene-d4 N-Oxide is designed for use as an internal standard in validated bioanalytical methods for the quantification of Bazedoxifene N-Oxide.
General Bioanalytical Method
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Sample Preparation: A known amount of Bazedoxifene-d4 N-Oxide (working internal standard solution) is spiked into all samples, including calibration standards, quality control samples, and unknown study samples (e.g., plasma).
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Extraction: The analyte and internal standard are extracted from the biological matrix, typically via protein precipitation, liquid-liquid extraction, or solid-phase extraction.
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LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The compounds are separated chromatographically and detected by the mass spectrometer using Multiple Reaction Monitoring (MRM).
-
MRM Transition for Analyte: Q1 (Parent Ion Mass) -> Q3 (Fragment Ion Mass)
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MRM Transition for IS: Q1 (Parent Ion Mass + 4) -> Q3 (Fragment Ion Mass)
-
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte/IS) versus the concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve using their measured peak area ratios.
The following diagram outlines this standard workflow.
Caption: Standard workflow for quantification using a deuterated internal standard.
Physicochemical Properties and Handling
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Appearance: Typically supplied as a solid.[1]
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Storage Conditions: For long-term stability, Bazedoxifene-d4 N-Oxide should be stored at -20°C.[8]
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Shipping: The compound is stable enough to be shipped at ambient temperatures.[4][8]
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Solubility: While specific data for the d4 N-Oxide is not broadly published, the parent compound Bazedoxifene-d4 is soluble in DMSO and Methanol.[1] It is best practice to consult the supplier's certificate of analysis for specific solubility information.
-
Usage: This compound is intended for research and development use only and is not for human or veterinary use.[8]
Conclusion
Bazedoxifene-d4 N-Oxide represents a sophisticated and indispensable tool for modern drug development. Its structure, featuring stable deuterium isotopic labeling on the ethoxy bridge and oxidation on the azepane nitrogen, is precisely engineered to serve as the ideal internal standard for the bioanalysis of its corresponding metabolite, Bazedoxifene N-Oxide. By enabling highly accurate and precise quantification through LC-MS/MS, it provides researchers with reliable data on drug metabolism and pharmacokinetics, ultimately supporting the safe and effective development of therapies involving Bazedoxifene.
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